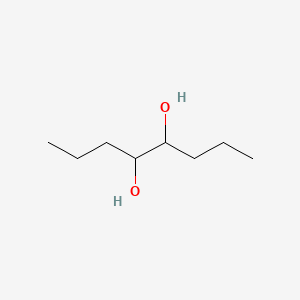

4,5-Octanediol

描述

Contextualization of Vicinal Diols in Contemporary Organic Chemistry

Vicinal diols, also known as 1,2-diols or glycols, are a fundamental class of organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. jove.com Their prevalence in numerous biologically important molecules and their versatility as synthetic intermediates underscore their significance in modern organic chemistry. jove.comrsc.org The arrangement of the hydroxyl groups allows for unique chemical reactivity, including oxidative cleavage and the formation of cyclic derivatives, making them valuable precursors in a wide array of chemical transformations. masterorganicchemistry.com

The ability to selectively functionalize the hydroxyl groups in vicinal diols is a key area of research, as it allows for the construction of complex molecular architectures. rsc.org Recent advancements have focused on developing organocatalytic methods for the regioselective and stereoselective manipulation of diols, which avoids the use of stoichiometric activating agents and simplifies reaction procedures. rsc.org These methods often rely on the formation of reversible intermediates with catalysts, such as those based on boron, to differentiate between the hydroxyl groups. rsc.org

Furthermore, vicinal diols are crucial starting materials for the synthesis of α-hydroxy ketones and other valuable compounds through reactions like the pinacol (B44631) rearrangement. jove.com The stereochemistry of the diol can direct the outcome of these rearrangements, highlighting the importance of stereocontrolled synthesis of vicinal diols.

Significance of 4,5-Octanediol as a Representative Chiral Vicinal Diol

This compound, with the chemical formula C₈H₁₈O₂, is an eight-carbon vicinal diol that serves as an important model and building block in chemical research. Its structure contains two chiral centers at the C4 and C5 positions, giving rise to three possible stereoisomers: (4R,5R)-4,5-octanediol, (4S,5S)-4,5-octanediol, and the achiral meso-4,5-octanediol. This stereochemical diversity makes it a valuable substrate for studying and developing stereoselective reactions.

The chiral, non-racemic forms of this compound are particularly significant as chiral building blocks in asymmetric synthesis. cphi-online.comenzymaster.de These enantiomerically pure diols can be used to introduce chirality into new molecules, a critical step in the synthesis of many pharmaceuticals and biologically active compounds where a specific stereoisomer is required for therapeutic efficacy. nih.govacsgcipr.org

The synthesis of all possible stereoisomers of this compound has been achieved with high isomeric purity, primarily through enzymatic methods. researchgate.net This accessibility allows researchers to systematically investigate the influence of stereochemistry on chemical reactivity and biological activity. For instance, the different stereoisomers can exhibit distinct interactions with enzymes or chiral catalysts.

Current Research Landscape and Future Directions for this compound

Current research on this compound is heavily focused on biocatalysis and its application in sustainable chemical production. researchgate.net Enzymatic cascade reactions are being developed to produce specific stereoisomers of this compound from simple starting materials like butanal. researchgate.net These biocatalytic routes offer high stereoselectivity under mild reaction conditions.

A significant area of investigation is the use of this compound as a precursor to other valuable chemicals. For example, it can be converted into dioxolanes through sequential bio- and chemocatalysis. researchgate.net This research stream aims to create efficient, integrated processes that convert biomass-derived feedstocks into useful products.

Future research will likely continue to explore the development of more efficient and selective synthetic methods for this compound and its derivatives. This includes the engineering of novel enzymes and the design of new catalytic systems. acsgcipr.org Furthermore, the application of this compound and its stereoisomers as chiral building blocks in the total synthesis of complex natural products and pharmaceuticals remains a promising avenue for future investigations. nih.govresearchgate.net There is also growing interest in understanding the physical and chemical properties of its various stereoisomers to better predict their behavior in different chemical environments.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 22607-10-9 |

| IUPAC Name | Octane-4,5-diol |

| logP (Octanol-Water Partition Coefficient) | 1.308 |

| Topological Polar Surface Area (TPSA) | 40.46 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Note: Some physical properties, such as melting and boiling points, have been computationally estimated and may vary. The estimated melting point is approximately -1.59°C and the boiling point is around 292.77°C.

Stereoisomers of this compound

| Stereoisomer | CAS Number | Key Feature |

| (4R,5R)-4,5-Octanediol | Not available | Dextrorotatory enantiomer |

| (4S,5S)-4,5-Octanediol | Not available | Levorotatory enantiomer |

| meso-4,5-Octanediol | 59173-74-9 | Achiral due to an internal plane of symmetry |

| (±)-4,5-Octanediol (racemic) | 22520-40-7 | A 1:1 mixture of the (4R,5R) and (4S,5S) enantiomers |

Synthetic Approaches to this compound

| Synthetic Method | Description | Key Reagents/Catalysts |

| Chemical Synthesis from Alkynes | A multi-step process starting from acetylene (B1199291) and alkyl halides. | Acetylene, Isobutyl Bromide, mCPBA |

| Chemical Synthesis from 1-Pentyne | Involves catalytic hydrogenation to an alkene, followed by halogenation and hydroboration-oxidation. brainly.com | H₂, Pd catalyst, Cl₂, BH₃, H₂O₂ |

| Enzymatic Cascade Synthesis | A two-step, one-pot reaction converting butanal to (4S,5S)-octanediol. | Benzaldehyde (B42025) lyase, Alcohol dehydrogenases |

| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation of an alkene using a chiral ligand to produce a specific enantiomer. wikipedia.org | Osmium tetroxide, Chiral quinine (B1679958) ligand |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

22607-10-9 |

|---|---|

分子式 |

C8H18O2 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

octane-4,5-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3 |

InChI 键 |

YOEZZCLQJVMZGY-UHFFFAOYSA-N |

SMILES |

CCCC(C(CCC)O)O |

规范 SMILES |

CCCC(C(CCC)O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4,5 Octanediol

Chemo-Catalytic and Stoichiometric Synthesis Routes

Dihydroxylation of Olefinic Precursors

A primary route to vicinal diols involves the direct dihydroxylation of an alkene. For 4,5-octanediol, the logical olefinic precursor is 4-octene. The stereochemical outcome of this reaction is highly dependent on the chosen reagent system.

The reaction of an alkene with osmium tetroxide (OsO₄) is a classic and reliable method for achieving syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com It is important to note that this method results in syn-addition, not anti-addition. The reaction of cis-4-octene (B1353254) with osmium tetroxide yields meso-4,5-octanediol. Conversely, the syn-dihydroxylation of trans-4-octene (B86139) would produce the racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol.

Due to the high cost and toxicity of osmium tetroxide, the reaction is typically performed using a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant. organic-chemistry.orglibretexts.org The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) to regenerate the active Os(VIII) species from the reduced Os(VI) form, allowing the catalytic cycle to continue. organic-chemistry.org This modification significantly reduces the amount of hazardous osmium required. libretexts.org The use of tertiary amines like pyridine (B92270) can accelerate the reaction. organic-chemistry.org

The mechanism of osmium tetroxide dihydroxylation is a well-studied, concerted process. masterorganicchemistry.comorgosolver.com The key step involves a [3+2] cycloaddition of the osmium tetroxide to the π-bond of the alkene. organic-chemistry.org This forms a five-membered cyclic osmate ester intermediate. wikipedia.orgmasterorganicchemistry.com This concerted pathway ensures that the two new carbon-oxygen bonds are formed on the same side of the original double bond, leading to the observed syn-stereochemistry. masterorganicchemistry.comlibretexts.org

The catalytic cycle proceeds as follows:

Cycloaddition: OsO₄ adds across the double bond of cis-4-octene to form the cyclic osmate ester. organic-chemistry.org

Hydrolysis/Reduction: The osmate ester is then cleaved through hydrolysis or reduction (e.g., with NaHSO₃ or H₂S) to liberate the syn-diol (meso-4,5-octanediol) and a reduced osmium species, typically Os(VI). libretexts.orgorgosolver.com

Re-oxidation: The co-oxidant, NMO, re-oxidizes the Os(VI) species back to OsO₄, regenerating the catalyst for the next cycle. organic-chemistry.org

This catalytic system provides a highly efficient and stereospecific route to syn-vicinal diols. wikipedia.org

Anti Dihydroxylation of cis-4-Octene with Osmium Tetroxide-NMO System

Reduction of Oxidized Precursors

An alternative synthetic approach involves the reduction of carbonyl-containing precursors. These methods offer different strategic advantages and can provide access to specific stereoisomers based on the chosen reducing agent and conditions.

The reduction of an α-diketone, specifically octane-4,5-dione, provides a direct path to this compound. The stereochemical outcome of this reduction is highly dependent on the reagent used. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for producing optically pure 1,2-diols from α-diketones. nih.govsioc-journal.cn Catalytic hydrogenation over various transition metal catalysts is also a viable method. Research on the hydrogenation of other α-diketones, such as 2,3-butanedione (B143835) and 2,3-pentanedione, has shown that the choice of metal catalyst significantly influences selectivity. For instance, palladium catalysts tend to favor the formation of the intermediate α-hydroxyketone, whereas ruthenium catalysts are more selective towards the final diol product. researchgate.net Electrocatalytic hydrogenation on Raney metal electrodes has also been explored for the reduction of α-diketones, with the product selectivity and diastereoselectivity being tunable by adjusting the catalyst and reaction conditions. cdnsciencepub.com

Table 1: Catalyst Effects in α-Diketone Hydrogenation

| Catalyst Metal | Primary Product Selectivity | Reference |

|---|---|---|

| Palladium (Pd) | α-Hydroxyketone | researchgate.net |

| Ruthenium (Ru) | Vicinal Diol | researchgate.net |

| Platinum (Pt) | High activity, mixture of products | researchgate.net |

| Rhodium (Rh) | High activity, mixture of products | researchgate.net |

The synthesis of this compound can also be achieved by the catalytic hydrogenation of an unsaturated diol precursor, such as an octenediol or an octynediol. This strategy involves the reduction of a carbon-carbon double or triple bond while preserving the hydroxyl groups. For example, long-chain unsaturated diols can be produced and subsequently hydrogenated to their saturated counterparts. rsc.orgresearchgate.net The choice of catalyst is crucial for achieving high selectivity for the C=C bond reduction without affecting the C-O bonds. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel.

In some advanced protocols, tandem reactions are developed where a metathesis reaction first forms an unsaturated diester, which is then hydrogenated in situ to the saturated diol. rsc.org The selectivity towards the unsaturated or saturated diol can often be controlled by modifying the catalyst system, for instance, by altering the ligand-to-catalyst ratio. researchgate.net This approach is part of a growing field focused on producing diols from renewable resources like fatty acids. rsc.orgatamanchemicals.com

Reduction of α-Diketones to Vicinal Diols

Oxidative Cleavage Precursors and Intermediate Transformations

A key chemical route to this compound involves the transformation of 4-octene through an epoxide intermediate. This two-step process includes the formation of 4,5-epoxyoctane followed by its hydrolytic ring-opening.

The epoxidation of 4-octene to form 4,5-epoxyoctane is a critical initial step. This transformation can be achieved using various oxidizing agents. One common method involves the use of peracids. ontosight.ai Alternatively, transition metal catalysts can be employed for the epoxidation of octene. ontosight.ai Research has shown that using hydrogen peroxide in the presence of a peroxotungstophosphate (PCWP) catalyst can effectively convert 4-octene to 4,5-epoxyoctane. oup.com For instance, the oxidation of cis-4-octene with hydrogen peroxide catalyzed by certain iron complexes can lead to quantitative conversion to 4,5-epoxyoctane. scispace.com The choice of catalyst and reaction conditions, such as solvent and temperature, significantly influences the yield and selectivity of the epoxidation reaction. scispace.comosti.gov

Table 1: Catalytic Epoxidation of 4-Octene

| Catalyst System | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Peroxotungstophosphate (PCWP) | Hydrogen Peroxide | Chloroform | Direct conversion of aliphatic olefins to α-hydroxy ketones, with epoxide as an intermediate. | oup.com |

| Iron Complex (5) | Hydrogen Peroxide | Acetonitrile | Quantitative conversion of cis-4-octene to 4,5-epoxyoctane at room temperature. | scispace.com |

Table 2: Acid-Catalyzed Hydrolysis of 4,5-Epoxyoctane

| Acid | Solvent System | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Tartaric Acid | CH3CN/H2O (3:1, v/v) | 5 | 0 | scispace.com |

Formation of 4,5-Epoxyoctane from 4-Octene

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods present a green and highly selective alternative for the synthesis of this compound. These methods often employ multi-enzyme cascade reactions in a single reaction vessel.

One-pot enzymatic cascades streamline the production of diols by combining multiple reaction steps in a single reactor, which can improve efficiency and reduce waste. These cascades have been successfully applied to the synthesis of (4S,5S)-octanediol from butanal, achieving excellent stereoselectivity. acs.orgd-nb.info

The initial step in the enzymatic cascade often involves a carboligation reaction, where two aldehyde molecules are joined together. nih.gov Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are particularly effective catalysts for this C-C bond formation. uni-duesseldorf.deresearchgate.netresearchgate.netnih.govconicet.gov.ar Benzaldehyde (B42025) lyase from Pseudomonas fluorescens (PfBAL) has been identified as a highly effective carboligase for the condensation of butanal to form butyroin, the precursor to this compound. nih.gov Screening of various enzymes has shown that PfBAL can achieve significant conversion rates of butanal to butyroin. The reaction mechanism involves the ThDP cofactor, which enables the umpolung (polarity reversal) of the carbonyl group, facilitating the ligation of the aldehyde substrates. conicet.gov.ar

The α-hydroxy ketone intermediate (butyroin) formed in the carboligation step is then reduced to the final diol product by an oxidoreductase. nih.govgoogle.comasm.org Butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH) is an example of an oxidoreductase used for this reduction step. acs.orgnih.gov This enzyme catalyzes the reduction of (S)-butyroin to (4S,5S)-octanediol. acs.org The process requires a cofactor, typically NADH, which is often recycled in situ to maintain the catalytic cycle. acs.orgd-nb.info The combination of a highly active carboligase and a stereoselective oxidoreductase in a one-pot system allows for the efficient and asymmetric synthesis of this compound. acs.orgresearchgate.net

Table 3: Enzymes in the One-Pot Cascade for (4S,5S)-Octanediol Synthesis

| Enzymatic Step | Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Carboligation | Benzaldehyde Lyase (PfBAL) | Pseudomonas fluorescens | Butanal | (S)-Butyroin | nih.gov |

One-Pot Enzymatic Cascade Reactions for Diol Production

Screening and Optimization of Alcohol Dehydrogenases (e.g., Ralstonia species ADH, Lactobacillus brevis ADH)

The enzymatic reduction of the precursor ketone to this compound is a critical step, and the selection of an appropriate alcohol dehydrogenase (ADH) is paramount for achieving high stereoselectivity and yield. Various ADHs have been screened for their efficacy in this conversion.

Ralstonia species ADH (RasADH) : This NADP-dependent enzyme is recognized for its ability to reduce sterically demanding substrates. mdpi.comresearchgate.net In the synthesis of 1,4-diaryl-1,4-diols, RasADH demonstrated high selectivity, producing the (1S,4S)-diols with excellent diastereomeric and enantiomeric excess. mdpi.com Its capacity to handle bulky ketones makes it a strong candidate for the synthesis of this compound. researchgate.net Structural analyses of RasADH have revealed hydrophobic active site tunnels that accommodate large substrates, providing a basis for its substrate specificity. researchgate.net

Lactobacillus brevis ADH (LbADH) : LbADH is a robust and versatile NADPH-dependent enzyme known for its high stability at elevated temperatures and in the presence of organic solvents. nih.govfkit.hr It is widely used for the enantioselective reduction of a broad range of ketones to the corresponding (R)-alcohols. fkit.hrgoogle.com While LbADH is a prominent catalyst, for the synthesis of all stereoisomers of 1-phenyl-1,2-propanediol, a combination of different ADHs, including LbADH and RasADH, was necessary to achieve the desired stereochemical outcomes. acs.org In the context of this compound synthesis, LbADH has been screened alongside other reductases. researchgate.net

The screening process for the synthesis of this compound has also included butanediol dehydrogenases, such as the one from Bacillus licheniformis (BlBDH), which was used in conjunction with a carboligase for the conversion of butanal to this compound. nih.govresearchgate.net The choice of enzyme is crucial, as it dictates the stereochemistry of the final diol product. For instance, in a modular approach to synthesize various aliphatic, vicinal diols, combining different lyases with a selection of oxidoreductases, including LbADH, allowed for the production of eight out of nine possible stereoisomers with high isomeric content. rwth-aachen.de

| Enzyme | Source Organism | Cofactor | Key Characteristics | Relevance to this compound Synthesis |

|---|---|---|---|---|

| RasADH | Ralstonia species | NADP+ | Accepts sterically hindered/bulky ketones. mdpi.comresearchgate.net | Screened for the reduction of the diketone precursor. nih.gov |

| LbADH | Lactobacillus brevis | NADPH | High thermal and solvent stability; produces (R)-alcohols. nih.govfkit.hrgoogle.com | Screened for the reduction step in a cascade synthesis. researchgate.netnih.gov |

| BlBDH | Bacillus licheniformis | Not specified | Used for the reduction of (S)-butyroin to (4S,5S)-octanediol. acs.org | Successfully used in the synthesis of (4S,5S)-octanediol. acs.orgnih.govresearchgate.net |

Influence of Reaction Media on Biocatalytic Efficiency

The reaction medium significantly impacts the efficiency of biocatalytic processes for diol synthesis. The choice between aqueous and organic solvents affects substrate solubility, enzyme stability, and downstream processing. rsc.orgrsc.org

Both aqueous and organic media have been investigated for the synthesis of this compound. nih.gov

Organic Systems (Micro-aqueous Reaction System - MARS) : To overcome solubility limitations, non-aqueous media have been employed. rsc.org The use of organic solvents can lead to higher substrate loadings and potentially higher product concentrations. mdpi.com For this compound synthesis, cyclopentyl methyl ether (CPME) has been used as a solvent in a micro-aqueous reaction system (MARS). nih.gov This approach also yielded approximately 12 mM of (4S,5S)-octanediol, demonstrating comparable productivity to the aqueous system in this specific instance. acs.org However, in an upscaled experiment, the higher solubility of butanal in the organic system allowed for substrate concentrations up to 800 mM, resulting in a product concentration of 79 mM meso-4,5-octanediol. rwth-aachen.de The choice of organic solvent is critical, as it can affect enzyme activity and stability. nih.govresearchgate.net

| Reaction Medium | Advantages | Disadvantages | Observed Outcome for this compound |

|---|---|---|---|

| Aqueous Buffer (e.g., TEA) | Enzyme's natural environment, "green" solvent. mdpi.com | Low solubility of hydrophobic substrates, potentially lower productivity. rsc.orgrsc.org | ~12 mM product concentration in a one-pot cascade. acs.org |

| Organic Solvent (e.g., CPME in MARS) | Higher substrate solubility, potential for higher product concentrations, simplified downstream processing. nih.govrwth-aachen.demdpi.com | Potential for enzyme denaturation, solvent toxicity. almacgroup.com | ~12 mM in one-pot cascade, but up to 79 mM in an optimized, upscaled process. acs.orgrwth-aachen.de |

The choice of reaction solvent has profound implications for downstream processing, which involves product extraction and purification.

Aqueous vs. Organic Reaction Conditions for Diol Synthesis

Process Intensification Strategies (e.g., Fed-Batch Conditions)

Process intensification aims to improve the economic and ecological efficiency of chemical processes. researchgate.net For biocatalytic production, strategies like fed-batch operation are employed to overcome issues such as substrate inhibition and to achieve higher product titers. au.dk

In conventional batch processes, high initial substrate concentrations can be toxic to the biocatalyst (whole cells or enzymes) or cause inhibition, leading to low yields. Fed-batch strategies, where the substrate is fed continuously or intermittently to the reactor, can maintain a low, non-inhibitory substrate concentration, thereby enhancing productivity. While specific studies detailing fed-batch conditions solely for this compound are not prevalent in the searched literature, this is a common and effective strategy in biocatalysis to increase manufacturing output. researchgate.netlifescienceleader.com For instance, in a related context, increasing the inoculation density in a fed-batch production bioreactor has been shown to significantly improve the final product titer. researchgate.net The optimization of the synthesis of (4S,5S)-octanediol identified the thermodynamic equilibrium of the reduction step as a bottleneck. rwth-aachen.de This was addressed by increasing cosubstrate concentrations and adjusting the pH, which boosted the yield from 34% to 86%, demonstrating a successful process optimization that could be integrated into a fed-batch feeding strategy. rwth-aachen.de

Chemoenzymatic Cascade Approaches

Combining the high selectivity of biocatalysts with the broad reaction scope of chemocatalysts in a single process offers a powerful strategy for synthesizing complex molecules efficiently. nih.govfrontiersin.org

A successful chemoenzymatic cascade has been demonstrated for the synthesis of 4,5-dipropyl-1,3-dioxolane starting from butanal. nih.gov

Biocatalytic Step : An enzymatic two-step cascade first converts butanal into this compound. This involves a carboligation reaction followed by a reduction, performed in the organic solvent CPME. nih.gov

Chemocatalytic Step : The resulting this compound, without being isolated, is then converted to the corresponding dioxolane in the same solvent using a ruthenium-based molecular catalyst. nih.govnih.gov

This one-pot approach, by running both the bio- and chemocatalysis in the same organic solvent, circumvents the need for solvent switching and complex workups that are often required when moving from an aqueous biocatalytic step to an organic chemocatalytic step. nih.govnih.gov The yield for the conversion of the enzymatically produced this compound to its dioxolane derivative reached up to 17% after optimization. nih.gov This integration showcases a sustainable and efficient hybrid process. nih.gov

Solvent Compatibility and Medium Engineering in Hybrid Catalysis (e.g., Cyclopentyl Methyl Ether (CPME))

The integration of biocatalytic and chemocatalytic steps into efficient cascade reactions often hinges on the strategic selection of the reaction medium. Solvent engineering is critical for ensuring compatibility between different catalyst types, enhancing substrate solubility, and simplifying downstream processing. In the synthesis of this compound and its derivatives, Cyclopentyl Methyl Ether (CPME) has emerged as a highly effective and environmentally conscious solvent, enabling novel hybrid catalytic systems. nih.govnih.gov

CPME is a hydrophobic ether solvent with a favorable profile for industrial and synthetic applications. wikipedia.orgnih.gov Its properties, such as a high boiling point (106 °C), low peroxide formation, and stability under both acidic and basic conditions, make it a robust alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) or dioxane. wikipedia.orgnih.govresearchgate.net Furthermore, its ability to form an azeotrope with water facilitates separations and reactions that require water removal. wikipedia.orgrsc.org

Table 1: Key Physicochemical Properties of Cyclopentyl Methyl Ether (CPME)

| Property | Value | Significance in Hybrid Catalysis | Source |

|---|---|---|---|

| Boiling Point | 106 °C | Allows for a wider range of reaction temperatures; easier to handle than low-boiling ethers. | wikipedia.orgresearchgate.net |

| Melting Point | -140 °C | Wide liquid range. | wikipedia.org |

| Peroxide Formation | Low | Enhances safety and stability during storage and reactions. | nih.govresearchgate.net |

| Chemical Stability | Stable under acidic and basic conditions | Compatible with a broad spectrum of both biocatalysts and chemocatalysts. | nih.govnih.gov |

| Hydrophobicity | Low water solubility (0.3 g / 100 g) | Facilitates product extraction from aqueous phases and enables biphasic reaction systems. | wikipedia.org |

| Azeotrope with Water | Forms at 83 °C (16.3% water) | Useful for processes requiring dehydration, such as acetalization. | wikipedia.org |

Research into the enzymatic synthesis of this compound has demonstrated the practical advantages of medium engineering with CPME. One-pot cascade reactions starting from butanal can be performed using a combination of enzymes. acs.org The performance of these cascades has been evaluated in different reaction environments: a standard monophasic aqueous system, a Micro-Aqueous Reaction System (MARS) using CPME as the bulk organic solvent, and a biphasic aqueous-CPME system designed for in-situ product removal (ISPR). acs.org

In the MARS setup, the reaction occurs in the organic CPME solvent containing a minimal aqueous phase to support enzyme activity. acs.org This system enhances the solubility of hydrophobic substrates. The biphasic ISPR system leverages CPME's hydrophobicity to continuously extract the this compound product from the aqueous phase where the enzymatic reaction occurs, which can alleviate product inhibition and simplify recovery. acs.org

Table 2: Performance Comparison of Enzymatic (4S,5S)-Octanediol Synthesis in Different Solvent Systems

| Parameter | Aqueous System | Organic (MARS) System | Biphasic (ISPR) System | Source |

|---|---|---|---|---|

| Primary Solvent | TEA buffer | Cyclopentyl Methyl Ether (CPME) | Water / CPME | acs.org |

| Substrate | Butanal | Butanal | Butanal | acs.org |

| Product | (4S,5S)-Octanediol | (4S,5S)-Octanediol | (4S,5S)-Octanediol | acs.org |

| Stereoselectivity (de & ee) | >99% | >99% | >99% | acs.org |

| Space-Time Yield (STY) | 5.3 g L⁻¹ d⁻¹ | 3.7 g L⁻¹ d⁻¹ | 8.6 g L⁻¹ d⁻¹ | acs.org |

| Max. Product Concentration | ~10 mM | ~7 mM | 14 mM (in organic phase) | acs.org |

The data indicates that while the reaction rate is slower in the purely organic MARS environment, the biphasic system provides the highest space-time yield and final product concentration due to efficient extraction. acs.org

A key advantage of using CPME is the ability to telescope the enzymatic synthesis of this compound with subsequent chemical transformations without solvent-swapping. nih.gov For instance, the this compound produced via biocatalysis in CPME can be directly converted into value-added products like (4S,5S)-dipropyl-1,3-dioxolane. nih.gov This subsequent step involves a ruthenium-based molecular catalyst for an acetalization reaction, demonstrating the compatibility of CPME with both enzymatic and organometallic catalysts in a sequential, one-pot process. nih.govresearchgate.net This integration of bio- and chemocatalysis in a single, optimized solvent streamlines the entire production pathway, reduces waste, and improves process efficiency. nih.gov

Stereochemical Control and Enantioselective Synthesis of 4,5 Octanediol Stereoisomers

Enantioselective Biocatalysis for Chiral Diols

Enzymatic catalysis offers a powerful and highly selective route for the synthesis of chiral diols under mild reaction conditions. acs.org Biocatalytic cascades, in particular, have been effectively employed to produce specific stereoisomers of 4,5-octanediol with high purity. researchgate.net

The directed synthesis of specific this compound stereoisomers is achievable through multi-enzyme cascade reactions. researchgate.net A common strategy begins with the carboligation of two butanal molecules to form an α-hydroxy ketone intermediate, butyroin (also known as 5-hydroxy-4-octanone). This intermediate is then stereoselectively reduced to the target diol. researchgate.netiipseries.org

For instance, a two-step, one-pot enzymatic cascade can convert butanal into (4S,5S)-octanediol. iipseries.org This process utilizes a carboligase, such as benzaldehyde (B42025) lyase from Pseudomonas fluorescens (PfBAL), for the initial C-C bond formation, followed by a stereoselective reduction step catalyzed by an alcohol dehydrogenase. researchgate.netiipseries.org By selecting the appropriate enzymes for each step, the synthesis can be directed to yield specific stereoisomers. Research has demonstrated the successful enzymatic synthesis of all possible stereoisomers of this compound, including the meso and the chiral (4S,5S) forms, by combining different lyases and oxidoreductases in a modular fashion. acs.orgresearchgate.net

The choice of reaction environment is also critical. Studies have compared aqueous, microaqueous, and biphasic systems, with the latter showing promise for in situ product removal (ISPR), which can drive the reaction equilibrium toward higher conversions and increase space-time yields.

The selection of the oxidoreductase in the final reduction step is crucial for controlling the stereochemical outcome. Different enzymes exhibit distinct stereopreferences, allowing for the targeted synthesis of desired isomers. For example, butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH) has been identified as a key enzyme in these cascades. researchgate.netiipseries.org

Specifically, BlBDH can reduce the (S)-butyroin intermediate to form (4S,5S)-octanediol. researchgate.net In contrast, other enzymes, such as EM-KRED026, can reduce the same (S)-butyroin to produce meso-4,5-octanediol. researchgate.net This highlights the high degree of control afforded by enzyme selection. The combination of a carboligase like PfBAL (producing (R)-butyroin) with an oxidoreductase like EM-KRED027 can yield (4R,5R)-octanediol. researchgate.net This modularity allows for the production of a full set of stereoisomers from simple achiral starting materials.

Table 1: Enzymatic Synthesis of this compound Stereoisomers

| Starting Material | Carboligase | Intermediate | Oxidoreductase | Product Stereoisomer |

|---|---|---|---|---|

| Butanal | PfBAL | (R)-Butyroin | EM-KRED027 | (4R,5R)-Octanediol |

| Butanal | ApPDCE469G | (S)-Butyroin | BlBDH | (4S,5S)-Octanediol |

| Butanal | PfBAL | (R)-Butyroin | BlBDH | meso-4,5-Octanediol |

Data sourced from a 2025 study on the enzymatic asymmetric synthesis of aliphatic, vicinal diols. researchgate.net

A primary advantage of biocatalytic methods is the potential for achieving very high chiral purity. Enzymatic cascades for the synthesis of this compound have been shown to produce the target diols with excellent diastereomeric excess (de) and enantiomeric excess (ee) values, often exceeding 99%.

Enzymatic Control of Stereochemical Outcomes (e.g., Stereoselectivity of BlBDH)

Diastereoselective Methods in Chemical Synthesis

While biocatalysis offers high selectivity, classical chemical synthesis provides alternative routes to vicinal diols. The stereochemical outcome of these reactions is dictated by the mechanism of the transformation and the geometry of the starting alkene.

Anti-dihydroxylation is a two-step chemical method for converting an alkene into a vicinal diol where the two hydroxyl groups are added to opposite faces of the double bond. libretexts.orgchadsprep.com This process typically involves:

Epoxidation: The alkene is first converted to an epoxide using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chadsprep.comchemistrysteps.com This epoxidation is a syn-addition, meaning the oxygen atom adds to one face of the alkene.

The stereochemistry of the starting alkene (cis or trans) directly determines the stereochemistry of the resulting this compound product. libretexts.orglibretexts.org

From (Z)-4-Octene (cis): Anti-dihydroxylation of the cis-alkene proceeds through a meso-epoxide intermediate. The subsequent backside attack by water at either carbon of the epoxide ring leads to the formation of a racemic mixture of the two enantiomers, (4R,5S)- and (4S,5R)-4,5-octanediol. However, due to the internal plane of symmetry, these are identical and constitute the achiral meso-4,5-octanediol.

From (E)-4-Octene (trans): Anti-dihydroxylation of the trans-alkene results in the formation of a racemic mixture of chiral enantiomers: (4R,5R)-octanediol and (4S,5S)-octanediol. libretexts.org The initial epoxidation can occur on either face of the alkene, leading to a pair of enantiomeric epoxides. The subsequent anti-addition of water to each of these epoxides produces the pair of enantiomeric diols.

Table 2: Stereochemical Outcome of Anti-Dihydroxylation of 4-Octene

| Starting Alkene | Intermediate | Addition Stereochemistry | Product(s) |

|---|---|---|---|

| (Z)-4-Octene (cis) | meso-epoxide | Anti | meso-4,5-Octanediol |

Advanced Concepts in Asymmetric Induction for Diol Synthesis

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, by leveraging a chiral feature present in the substrate, reagent, or catalyst. msu.edu Several advanced strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral molecules, including diols.

Key strategies for asymmetric synthesis can be categorized as: iipseries.org

Substrate Control: A pre-existing chiral center in the starting material directs the stereochemical outcome of the reaction. This is often referred to as the "chiral pool" approach, where readily available chiral natural products are used as starting materials. iipseries.orgmdpi.com

Auxiliary Control: A chiral auxiliary is temporarily attached to the achiral substrate to direct the stereoselective reaction. After the transformation, the auxiliary is removed, having imparted its chirality to the product.

Reagent Control: A stoichiometric amount of a chiral reagent is used to effect the asymmetric transformation.

Catalyst Control: A small, substoichiometric amount of a chiral catalyst is used to generate a large amount of chiral product. This is the most efficient and widely used method, encompassing biocatalysis, organocatalysis, and transition-metal catalysis. iipseries.org

A landmark example of catalyst-controlled asymmetric diol synthesis is the Sharpless Asymmetric Dihydroxylation . This powerful method uses a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral quinine-based ligand to achieve highly enantioselective syn-dihydroxylation of alkenes. mdpi.com The choice of ligand [(DHQ)2PHAL or (DHQD)2PHAL] determines which face of the alkene is hydroxylated, allowing for predictable synthesis of a specific enantiomeric diol. mdpi.com While this method provides syn-diols, it represents a cornerstone of asymmetric induction for diol synthesis and complements the anti-dihydroxylation strategies. Such catalytic methods are crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. researchgate.net

Application of Chiral Auxiliaries in Diol Chemistry

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied in diol chemistry, both for the synthesis of chiral diols and for the use of chiral diols as auxiliaries themselves.

One notable approach involves using C2-symmetric chiral diols, such as hydrobenzoin (B188758), as an auxiliary to synthesize other chiral diol systems. In a documented synthesis, chiral hydrobenzoin is used as an auxiliary to create a chiral synthetic equivalent of a 1,2-ethanediol (B42446) 1,2-dicarbocation. This method facilitates a new route to chiral diols based on double nucleophilic addition to cationic ions fixed on a 6-membered ring system, which has been successfully applied to produce syn-4,5-octanediol. molaid.com

In a different application demonstrating the versatility of diol-derived auxiliaries, a chiral acetal (B89532) created from (4R,5R)-3,6-diethyl-3,6-dimethoxy-4,5-octanediol has been used to direct the asymmetric alkylation of aldehydes. oup.com The sulfur-substituted carbanion of a chiral α-(1,3-dithian-2-yl) acetal, which incorporates the chiral diol framework, adds to various achiral aldehydes. This reaction induces the formation of a new chiral secondary-alcohol center with moderate to good stereoselectivity. oup.com The stereochemical bias is influenced by the steric bulk and potential chelating effects of the substituents on the chiral acetal. oup.com Research has shown that the structure of the chiral acetal moiety plays a critical role in the degree of asymmetric induction achieved. oup.com

Table 1: Diastereoselectivity in the Asymmetric Addition of a Chiral Dithianyl Acetal to Aldehydes The following table presents the diastereomeric ratios and yields for the reaction between the carbanion of a chiral acetal derived from a diol and various aldehydes.

| Entry | Aldehyde | Diastereomeric Ratio (ds) | Yield (%) |

| 1 | Benzaldehyde | 4.0:1 | 82 |

| 2 | 4-Methoxybenzaldehyde | 4.3:1 | 85 |

| 3 | 4-Chlorobenzaldehyde | 4.1:1 | 88 |

| 4 | 2-Thiophenecarboxaldehyde | 6.3:1 | 79 |

| 5 | Propanal | 2.4:1 | 65 |

| 6 | Isobutanal | 3.5:1 | 71 |

| Data sourced from research on asymmetric induction using sulfur-substituted nonconjugated carbanions. oup.com |

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis is a powerful strategy where a small quantity of a chiral catalyst can generate a large amount of an enantiomerically pure product. frontiersin.org This approach is highly efficient and atom-economical. Often, these catalysts consist of a metal complex coordinated with a chiral ligand, which creates a defined chiral space to direct the stereochemical outcome of a reaction. mdpi.com

A prominent example in diol synthesis is the Sharpless Asymmetric Dihydroxylation, which converts alkenes into vicinal diols with very high enantioselectivity. researchgate.netcore.ac.uk While not always applied directly to 4-octene for the synthesis of this compound in the literature, the principle is fundamental to diol synthesis. The reaction utilizes an osmium catalyst in conjunction with chiral ligands derived from cinchona alkaloids (dihydroquinidine and dihydroquinine) to deliver the two hydroxyl groups to a specific face of the double bond. researchgate.netd-nb.info

More directly relevant to this compound, biocatalysis, which employs enzymes as catalysts, has proven to be a highly effective method for the asymmetric synthesis of all its stereoisomers. x-mol.netresearchgate.net A two-step enzymatic cascade has been developed for this purpose. The first step involves a C-C bond formation (ligation) between two butanal molecules, catalyzed by a lyase enzyme. The subsequent step is the reduction of the resulting acyloin intermediate using an oxidoreductase to form the vicinal diol. x-mol.netresearchgate.net By selecting the appropriate enzymes for each step, researchers can synthesize (4R,5R)-, (4S,5S)-, and meso-4,5-octanediol with excellent isomeric purity. x-mol.netresearchgate.net This modular approach allows for the production of specific stereoisomers by combining different enzymes. x-mol.net

Table 2: Enzymatic Asymmetric Synthesis of this compound Stereoisomers The following table summarizes the enzymatic synthesis of the three stereoisomers of this compound from butanal, highlighting the enzymes used and the resulting isomeric purity.

| Target Stereoisomer | Step 1 Enzyme (Carboligase) | Step 2 Enzyme (Oxidoreductase) | Isomeric Content |

| (4R,5R)-4,5-octanediol | PfBAL | EM-KRED027 | >99% de |

| (4S,5S)-4,5-octanediol | ApPDCE469G | BlBDH | >99% de |

| meso-4,5-octanediol | ApPDCE469G | EM-KRED026 | >99% de |

| Data sourced from studies on the enzymatic synthesis of aliphatic, vicinal diols. researchgate.net |

This biocatalytic cascade demonstrates a powerful and green approach to accessing stereopure aliphatic diols, overcoming challenges such as unfavorable reaction equilibria through process optimizations like in situ product removal. d-nb.infoacs.org

Reaction Mechanisms and Chemical Transformations Involving 4,5 Octanediol

Oxidation Reactions of Vicinal Diols

As a vicinal diol, 4,5-octanediol can undergo several types of oxidation reactions, primarily targeting the two adjacent hydroxyl groups. These transformations can lead to the formation of α-diketones through the oxidation of the alcohol functionalities or result in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

The oxidation of vicinal diols is a standard method for the synthesis of the corresponding α-diketones. In the case of this compound, this reaction yields 4,5-octanedione. This transformation is analogous to other reported oxidations of similar diols, such as the synthesis of 2,5-octanedione (B2874583) from 2,5-octanediol ontosight.ai and the oxidation of 2,7-dimethyl-3,6-octanediol using reagents like sodium dichromate. sci-hub.se The general reaction involves the removal of two hydrogen atoms, one from each hydroxyl group, and the formation of two carbonyl groups at the C4 and C5 positions.

Oxidative cleavage is a characteristic reaction of vicinal diols that breaks the C4-C5 carbon-carbon bond, leading to the formation of smaller carbonyl-containing compounds, typically aldehydes or carboxylic acids. This process often utilizes strong oxidizing agents in conjunction with transition metal catalysts.

Tungsten-based catalysts are particularly effective for the oxidative cleavage of C=C bonds with hydrogen peroxide (H₂O₂), a process that proceeds through a vicinal diol intermediate. osti.govcabbi.biorsc.org The oxidative cleavage of 4-octene, for instance, involves its initial epoxidation to 4,5-epoxyoctane, followed by hydrolysis to this compound, which is then cleaved. osti.govrsc.org Solid tungsten oxide catalysts, such as tungsten oxide supported on alumina (B75360) (WOₓ-Al₂O₃) and crystalline tungsten trioxide (WO₃), are noted for being low-cost, non-toxic, and selective for this transformation. osti.govcabbi.bio

The active species in these reactions are W-peroxo complexes (W-(η²-O₂)), which form in situ from the reaction of the tungsten catalyst with H₂O₂. osti.govcabbi.biorsc.org Research has also employed homogeneous tungsten catalysts, such as tungstic acid (H₂WO₄) and tungsten-based polyoxometalates (W-POM), for the oxidative cleavage of unsaturated fatty acids, which follows a similar mechanistic pathway. rsc.orggoogle.com In studies where commercially pure this compound was unavailable, 1,2-octanediol (B41855) has been used as a surrogate to investigate the elementary steps of the diol cleavage phase of the reaction. rsc.org

| Catalyst Type | Specific Examples | Application in Oxidative Cleavage | Reference |

|---|---|---|---|

| Heterogeneous Supported Oxides | WOₓ-Al₂O₃, WO₃ | Catalyzes the oxidative cleavage of alkenes via diol intermediates using H₂O₂. | osti.govcabbi.bio |

| Homogeneous Acids | H₂WO₄ (Tungstic acid) | Used for the reaction of oleic acid with aqueous H₂O₂, resulting in cleavage products. | rsc.org |

| Polyoxometalates (POMs) | Peroxo-tris(cetylpyridinium) tungstophosphate (PCWP) | Catalyzes the oxidative cleavage of oleic acid with H₂O₂. | rsc.org |

Kinetic studies of the tungsten-catalyzed oxidative cleavage of 4-octene provide insight into the reaction pathway involving the this compound intermediate. The reaction of W-peroxo complexes with the alkene to form the epoxide is considered a kinetically relevant step. osti.govcabbi.bio Following hydrolysis to the diol, subsequent steps lead to the final cleavage products. cabbi.bio

A significant challenge in oxidation reactions using hydrogen peroxide with tungsten catalysts is the competing decomposition of H₂O₂ into oxygen and water. rsc.org Tungsten species are known to catalyze this decomposition, which can occur at low onset temperatures and potentially lead to runaway reactions if heat is not adequately removed. figshare.comacs.org While some research suggests that peroxotungstates have a relatively low activity for H₂O₂ disproportionation compared to their high capability for oxygen transfer, this side reaction remains a critical factor in process design. nih.gov The decomposition pathway involves the reaction of a W-peroxo complex with an additional molecule of H₂O₂. rsc.org To mitigate this issue, research has explored methods to prolong catalyst life and suppress peroxide decomposition, such as the inclusion of boric acid and an alkanediol in the reaction mixture. google.com

Oxidative Cleavage Reactions

Kinetic Modeling and Parameter Estimation for Cleavage Pathways

Deoxydehydration (DODH) Reactions

Deoxydehydration (DODH) is a transformation that converts a vicinal diol into an alkene through the formal removal of both hydroxyl groups. rsc.orgroyalsocietypublishing.org This reaction requires a catalyst and a stoichiometric reductant to facilitate the oxygen atom abstraction. rsc.org For this compound, the DODH reaction produces 4-octene.

The reaction can be catalyzed by various transition metal complexes, with high-oxidation-state rhenium compounds being particularly prominent. royalsocietypublishing.org Research has demonstrated the conversion of this compound to 4-octene with a 50% yield in the presence of a dirhenium decacarbonyl (Re₂(CO)₁₀) catalyst at 180 °C. uu.nl In this case, the diol itself can act as the reductant, though this limits the theoretical maximum yield of the olefin to 50%. rsc.orguu.nl The stereochemistry of the starting diol can influence the product, as seen in the conversion of syn-4,5-octanediol to trans-4-octene (B86139). rsc.org To achieve higher yields, external reductants such as secondary alcohols (e.g., 3-octanol) or phosphines (e.g., triphenylphosphine, PPh₃) are often employed. rsc.orgnih.gov

| Catalyst | Reductant | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Re₂(CO)₁₀ | Substrate (this compound) | This compound | 4-Octene | 50% | uu.nl |

| CpttReO₃ | 3-Octanol | syn-4,5-Octanediol | trans-4-Octene | 94% | rsc.org |

| CpttReO₃ | PPh₃ | syn-4,5-Octanediol | trans-4-Octene | 96% | rsc.org |

Yields are as reported in the cited literature under their specified reaction conditions.

Catalytic Systems for DODH (e.g., Molybdenum Complexes like [Cp*MoO2]2O)

Cyclization Reactions

The vicinal diol functionality of this compound makes it a suitable precursor for various cyclization reactions, notably the formation of five-membered heterocyclic rings.

This compound can be converted into 4,5-dipropyl-1,3-dioxolane through a cyclization reaction with a one-carbon (C1) source. nih.gov This transformation is effectively catalyzed by molecular transition metal catalysts, with ruthenium-based systems showing particular promise. nih.govnih.gov

This reaction is often integrated into a chemoenzymatic cascade, where this compound is first synthesized via a biocatalytic route and then directly used in the chemocatalytic cyclization step. nih.govrwth-aachen.de The efficiency of the dioxolane formation can be improved by using additives such as Lewis acids or formic acid in conjunction with the ruthenium catalyst. Studies have demonstrated that this sequential bio- and chemocatalysis approach can be highly stereoselective, producing chiral dioxolanes from chiral diols. nih.govnih.gov

In the drive for more sustainable chemical processes, carbon dioxide (CO2) has been successfully employed as a renewable C1 building block for the synthesis of 1,3-dioxolanes from vicinal diols like this compound. rsc.orgnih.govresearchgate.net This process involves the catalytic reaction of the diol with CO2 and a hydrogen source (H2). nih.govresearchgate.net

A ruthenium catalyst, such as Ru(triphos)(tmm), is typically used to facilitate this transformation. nih.gov The reaction proceeds by the catalytic hydrogenation of CO2 to an intermediate like formic acid, which then provides the methylene (B1212753) bridge (-CH2-) that closes the dioxolane ring. nih.govresearchgate.net Research has demonstrated the feasibility of this route, with the conversion of this compound to 4,5-dipropyl-1,3-dioxolane achieving a yield of 25% using CO2 as the C1 source. nih.gov This method represents an important step towards bio-hybrid chemical production, combining biomass-derived substrates with CO2 utilization. nih.govnih.gov

| C1 Source | Catalyst System | Product | Yield (%) |

| Formic Acid | Ru(triphos)(tmm) / Bi(OTf)3 | 4,5-dipropyl-1,3-dioxolane | 31 |

| Carbon Dioxide / H2 | Ru(triphos)(tmm) / HNTf2 | 4,5-dipropyl-1,3-dioxolane | 25 |

This table compares the yields of dioxolane synthesis from this compound using different C1 sources. nih.gov

Advanced Characterization and Analytical Methodologies for 4,5 Octanediol Research

Spectroscopic Characterization

Spectroscopy is a pivotal tool in the study of 4,5-Octanediol, providing fundamental insights into its molecular structure and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are routinely employed. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Proton NMR (¹H NMR), in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, confirming the arrangement of the propyl groups attached to the vicinal diol core.

A ¹H NMR spectrum for this compound, recorded in a carbon tetrachloride (CCl₄) solvent, reveals the key proton signals that define its structure. spectrabase.com The specific chemical shifts (δ) and multiplicities of the peaks correspond to the different types of protons in the molecule, such as those on the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propyl chains, and the methine (CH) and hydroxyl (OH) protons of the diol function. spectrabase.com

Table 1: Representative ¹H NMR Data for an Octanediol Analogue This table illustrates typical chemical shifts for a related octanediol structure to provide context for the types of signals observed.

| Assignment | Shift (ppm) |

|---|---|

| CH₃ | ~0.90 |

| CH₂ | ~1.31-1.58 |

| CH-OH | ~3.65 |

| OH | Variable |

Note: Data is illustrative and based on a related compound, 1-Octanol. Actual shifts for this compound will vary based on stereochemistry and solvent. Source:

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, often utilizing Fourier-transform infrared (FTIR) techniques, is used to identify the functional groups present in this compound. The most prominent feature in the IR spectrum of a diol is the strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl groups. This broadness is a result of intermolecular hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the alkane backbone and the C-O stretching vibrations.

A reference spectrum for this compound obtained from a neat sample using a capillary cell shows these characteristic peaks, confirming its identity as a diol. spectrabase.com

Table 2: Key IR Absorption Bands for Alcohols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Strong to Medium |

| C-O Stretch | 1050-1260 | Strong |

Note: This table presents general ranges. The precise peak positions for this compound can be found in dedicated spectral databases. spectrabase.comnist.gov

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It provides information about molecular vibrations, particularly those involving non-polar bonds, which may be weak or absent in an IR spectrum. For this compound, the Raman spectrum would highlight the C-C bond vibrations of the carbon backbone and the symmetric C-H stretching modes. A reference Raman spectrum for this compound is available for analytical comparison. spectrabase.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes an essential tool for both identifying and quantifying this compound in complex mixtures. In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph before entering the mass spectrometer. There, the molecules are ionized, and the resulting fragments are detected, producing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS analysis has been successfully used to identify DL-4,5-Octanediol in the methanolic extract of the Indian perennial grass Panicum antidotale. researchgate.net It has also been identified as a major component in the ethyl acetate (B1210297) extract of a mutated Nocardiopsis strain. researchgate.net These studies demonstrate the utility of GC-MS in identifying this compound in natural product research.

Table 3: GC-MS Identification of this compound in a Plant Extract

| Retention Time (RT) | Compound Name | Source Matrix |

|---|---|---|

| 7.54 min | DL-4,5-Octanediol | Panicum antidotale extract |

Source: researchgate.net

The "volatilome" refers to the complete set of volatile organic compounds (VOCs) produced by an organism, such as a microbe or plant. nih.govosti.gov The analysis of this volatilome is an emerging field for disease diagnosis, understanding microbial interactions, and discovering novel bioactive compounds. nih.govfrontiersin.orgtamu.edu VOCs are small, carbon-based molecules with high vapor pressure and low boiling points, allowing them to be easily measured in the gas phase. nih.gov

GC-MS is a primary technique for analyzing the volatilome. researchgate.net this compound has been identified as a component of the microbial volatilome. For instance, it was found in an extract from a Nocardiopsis bacterium, which suggests it is a secondary metabolite. researchgate.net The identification of such compounds is significant for understanding the metabolic processes of microorganisms and their potential ecological roles. tamu.edu

Chromatographic Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for its purification and for its quantitative analysis in complex samples.

Gas Chromatography (GC), as the separation component of GC-MS, is the most prominently documented method for the analysis of this compound. researchgate.netresearchgate.netresearchgate.net In this technique, the compound's retention time—the time it takes to travel through the chromatographic column—is a key identifying characteristic under specific conditions (e.g., column type, temperature program). For example, in a study of bioactive compounds from Panicum antidotale, DL-4,5-Octanediol was identified with a retention time of 7.54 minutes using a Thermo GC 1300 system. researchgate.net

While High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing less volatile diols, specific published applications detailing the HPLC analysis of this compound are less common. However, reversed-phase HPLC (RP-HPLC) is a suitable theoretical method for its separation, likely using an acetonitrile-water or methanol-water mobile phase with a C18 stationary phase. pensoft.net

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas chromatography (GC) is an indispensable tool for the real-time monitoring of chemical reactions and the accurate quantification of products in the study of this compound. chromatographytoday.com Its high resolution and sensitivity make it ideal for separating and analyzing volatile and semi-volatile compounds.

In the context of this compound synthesis, such as the biocatalytic cascade from butanal, GC analysis is employed to track the concentrations of reactants, intermediates, and the final diol product over time. researchgate.net This allows for the optimization of reaction conditions, including temperature, pressure, and catalyst loading, to maximize yield and selectivity. For instance, in a scaled-up synthesis of this compound, GC was used to determine the concentrations of key species, providing critical data for process control. researchgate.net

The quantification of this compound and related by-products is typically achieved by using an internal standard and generating a calibration curve. rsc.org This method allows for the calculation of response factors for each analyte, ensuring accurate determination of their respective concentrations in the reaction mixture. rsc.org For the analysis of diol enantiomers, specialized chiral GC columns, such as Astec® CHIRALDEX™ G-TA, can be utilized to separate and quantify the different stereoisomers of this compound. sigmaaldrich.com

Below is a table summarizing typical GC conditions used for the analysis of diols, which can be adapted for this compound research.

Table 1: Illustrative GC Parameters for Diol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Astec® CHIRALDEX™ G-TA, 40 m x 0.25 mm I.D., 0.12 µm | sigmaaldrich.com |

| Oven Program | 80 °C (5 min), then ramp at 5 °C/min to 130 °C | sigmaaldrich.com |

| Carrier Gas | Hydrogen | sigmaaldrich.com |

| Injection | 1 µL, 100:1 split | sigmaaldrich.com |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |

This table is for illustrative purposes and specific conditions may need to be optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Related Diols

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds, including diols that may be present alongside this compound. aocs.org While GC is well-suited for volatile diols, HPLC is particularly advantageous for the analysis of less volatile, more polar, or thermally labile diols.

In the analysis of complex mixtures containing various diols, both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. aocs.org For instance, NP-HPLC with a diol-based stationary phase has been shown to effectively separate different classes of diols. aocs.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or dioxane, is critical for achieving optimal separation. aocs.org

Detection in HPLC analysis of diols can be accomplished using various detectors, with ultraviolet (UV) and fluorescence detectors being common choices. aocs.org For diols that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection sensitivity. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide structural information and aid in the identification of unknown related diols. aocs.org

The following table provides an example of HPLC conditions that have been used for the separation of related diols and could be adapted for the analysis of mixtures containing this compound.

Table 2: Example HPLC Conditions for Diol Separation

| Parameter | Value | Reference |

|---|---|---|

| Column | Supelcosil LC-Diol, 5 µm, 250 mm x 4.6 mm | aocs.org |

| Mobile Phase | 1% 2-propanol in hexane | aocs.org |

| Flow Rate | 2 mL/min | aocs.org |

| Detection | Fluorescence (Ex: 294 nm; Em: 326 nm) | aocs.org |

This table is for illustrative purposes and specific conditions may need to be optimized for the analysis of this compound and its related compounds.

Computational Chemistry and Molecular Simulation Studies

Computational chemistry and molecular simulations offer powerful tools to investigate the properties and reactivity of this compound at the atomic and molecular level, providing insights that complement experimental findings.

Molecular Dynamics (MD) Simulations for Aggregation and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its aggregation behavior in different environments and its properties at interfaces. kisti.re.krresearchgate.net

By simulating a system containing multiple this compound molecules, researchers can observe how they interact and potentially form aggregates. mdpi.com These simulations can reveal the driving forces behind aggregation, such as hydrogen bonding between the hydroxyl groups and hydrophobic interactions between the alkyl chains. researchgate.net Understanding the aggregation behavior is crucial for applications where this compound might be used as a surfactant or emulsifier. researchgate.net

MD simulations are also well-suited to study the behavior of this compound at liquid-liquid interfaces, such as an oil-water interface. kisti.re.kr These simulations can predict how the molecules orient themselves at the interface and how they affect the interfacial tension. This information is critical for designing effective emulsification systems. The choice of force field in MD simulations is crucial, as it can significantly impact the predicted aggregation pathways. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. umn.edu It is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. dergipark.org.trresearchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. pku.edu.cn This allows researchers to determine the most likely reaction pathway and to calculate activation energies, which can be compared with experimental kinetic data. dergipark.org.trpku.edu.cn For example, DFT could be used to study the mechanism of catalytic dehydration of this compound to form various alkene products.

Furthermore, DFT can provide insights into the role of catalysts in these reactions. By modeling the interaction of this compound with a catalyst surface or a molecular catalyst, researchers can understand how the catalyst facilitates bond breaking and formation, leading to the development of more efficient and selective catalytic systems. mdpi.com

Conformational Analysis and Spectroscopic Property Prediction

The flexible nature of the this compound molecule allows it to adopt various three-dimensional arrangements, or conformations. numberanalytics.com Conformational analysis, often aided by computational methods, is the study of these different conformations and their relative energies. numberanalytics.comauremn.org.br

Computational methods, such as DFT and other quantum chemical calculations, can be used to predict the stable conformations of this compound and their relative populations. auremn.org.br This is important because the conformation of the molecule can influence its physical properties and reactivity. numberanalytics.com For example, the extent of intramolecular hydrogen bonding between the two hydroxyl groups will depend on the conformation. researchgate.net

In addition to predicting conformations, computational chemistry can be used to predict spectroscopic properties, such as NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman). researchgate.netmdpi.com These predicted spectra can be compared with experimental spectra to confirm the structure of the molecule and to aid in the assignment of spectral features. spectrabase.com This synergy between computational prediction and experimental measurement is a powerful approach for the detailed characterization of this compound.

Operando Spectroscopy for Catalytic Reaction Understanding

Operando spectroscopy is a powerful analytical approach that involves the characterization of a catalytic material while it is functioning under realistic reaction conditions. numberanalytics.comrsc.org This technique provides real-time insights into the catalyst's structure, the nature of active sites, and the reaction mechanism as it occurs. numberanalytics.comcare-o-sene.com

For catalytic reactions involving this compound, such as its synthesis or subsequent conversion, operando spectroscopy can be invaluable. Techniques like operando infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be employed. numberanalytics.commdpi.com

For example, in a catalytic flow reactor, operando IR spectroscopy could be used to monitor the vibrational modes of adsorbed species on the catalyst surface during the conversion of this compound. This could reveal the formation of key intermediates and help to identify the rate-determining step of the reaction. Similarly, operando XAS could provide information about the oxidation state and coordination environment of a metal catalyst under reaction conditions.

By combining the spectroscopic data with simultaneous measurements of catalytic activity and selectivity (e.g., using an in-line GC), a direct correlation between the catalyst's state and its performance can be established. care-o-sene.com This detailed understanding is crucial for the rational design of improved catalysts for reactions involving this compound.

Applications of 4,5 Octanediol in Contemporary Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is the selective production of a single stereoisomer of a target molecule. This is crucial in industries like pharmaceuticals, where different enantiomers of a drug can have vastly different biological effects. Chiral building blocks are optically pure compounds that are incorporated into a larger molecule, imparting their specific stereochemistry to the final product. cphi-online.com

4,5-Octanediol, particularly its enantiomerically pure forms like (4S,5S)-octanediol, serves as such a building block. d-nb.info Research has demonstrated the successful enzymatic synthesis of all possible stereoisomers of this compound with high isomeric purity (ranging from 72% to over 99%). researchgate.netx-mol.net This accessibility makes it a valuable precursor for creating complex chiral molecules. researchgate.net Stereopure aliphatic diols are sought after for their potential as precursors for sophisticated chemical catalysts and high-value polymers. d-nb.infox-mol.net The defined stereocenters of this compound can be transferred to new, more complex structures, guiding the stereochemical outcome of a synthetic sequence.

Intermediate in the Production of Fine Chemicals and Specialty Compounds

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and cosmetics. kuraray.eu this compound functions as a key intermediate in the synthesis of several such compounds. researchgate.net

One notable application is its use as a precursor for cyclic acetals, specifically dioxolanes. x-mol.netnih.gov Through a chemoenzymatic cascade, this compound can be converted into products like (4S,5S)-dipropyl-1,3-dioxolane. nih.govresearchgate.net This process highlights the diol's role in creating "bio-hybrid" chemicals, where a biomass-derivable molecule is catalytically transformed into a value-added product. nih.gov

Furthermore, aliphatic diols like this compound are explored for their potential in producing biofuels and as components in polymers such as polyesters and polyurethanes. atamanchemicals.com Its structural properties also lend it to applications in cosmetics, where related diols are used as stabilizers and emollients. atamanchemicals.com The conversion of this compound into other molecules, such as its oxidation to 2,5-octanedione (B2874583), further illustrates its utility as a versatile intermediate in organic synthesis. ontosight.ai

Reagent in Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming transformations within a single synthetic operation, avoiding the need to isolate intermediates. This approach offers significant advantages in terms of efficiency, resource conservation, and reduced waste.

This compound is a prominent product of highly efficient enzymatic cascade reactions. Modern biocatalytic methods have been developed to synthesize stereopure this compound in a one-pot, two-step process starting from simple aldehydes like butanal. d-nb.infoacs.org

A typical sequence involves:

Carboligation: An enzyme, such as a variant of pyruvate (B1213749) decarboxylase, catalyzes the formation of a C-C bond between two butanal molecules to create the intermediate (S)-butyroin. d-nb.infoacs.org

Reduction: A second enzyme, like butanediol (B1596017) dehydrogenase, reduces the keto group of the intermediate to a hydroxyl group, yielding (4S,5S)-octanediol with excellent stereoselectivity (>99% de and ee). d-nb.infoacs.org

These enzymatic cascades are prized for their high selectivity and ability to operate under mild conditions (room temperature and atmospheric pressure). researchgate.netx-mol.net The development of these one-pot syntheses makes this compound more accessible for its use as a chiral building block and an intermediate for fine chemicals. x-mol.netnih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 22607-10-9 |

| IUPAC Name | octane-4,5-diol |

| Physical State | Liquid at room temperature |

| Topological Polar Surface Area (TPSA) | 40.46 Ų |

| logP (Octanol-Water Partition Coefficient) | 1.308 |

| Data sourced from references lookchem.comchemsrc.comnist.govechemi.com |

Applications of 4,5 Octanediol in Advanced Material Science

Polymer Precursors and Monomers

As a difunctional molecule, 4,5-octanediol can act as a building block for a variety of polymeric structures. Its ability to undergo reactions typical of alcohols, such as esterification and etherification, allows for its incorporation into polymer backbones, influencing properties like flexibility, degradation rate, and thermal characteristics.

Diols are common precursors for diacrylate monomers, which are highly reactive in free-radical polymerization to form crosslinked networks. This process typically involves the esterification of the diol's hydroxyl groups with acrylic acid or its derivatives. While research has prominently featured diacrylate monomers derived from linear diols like 1,8-octanediol (B150283) diacrylate (ODDA), the same principle applies to this compound. researchgate.net

The synthesis would involve reacting this compound with a substance like acryloyl chloride in the presence of a base, or through transesterification with an alkyl acrylate (B77674). The resulting this compound diacrylate monomer would possess two terminal acrylate groups, making it suitable for rapid curing processes initiated by UV light or thermal initiators. science.gov Such polymerizations are crucial in coatings, adhesives, and 3D printing resins. science.govrsc.org The branched nature of the this compound backbone in the resulting polymer, compared to a linear one from 1,8-octanediol, would be expected to produce a more amorphous network with a potentially different glass transition temperature and mechanical response. Studies on various diacrylate monomers have shown that linker length and flexibility are key determinants of polymerization kinetics and final network properties. researchgate.net

Bio-based polyesters are a significant class of biodegradable polymers. They are typically synthesized through the polycondensation of a diol with a dicarboxylic acid. Adipic acid is a common dicarboxylic acid used for this purpose. The reaction between an octanediol isomer and adipic acid yields poly(octanediol adipate).

Research in this area has largely concentrated on the use of 1,8-octanediol. For instance, solvent-free condensation polymerizations of adipic acid and 1,8-octanediol, catalyzed by enzymes like Candida antartica Lipase B (CALB), have been shown to produce polyesters with number-average molecular weights (Mn) around 15,000 g/mol . acs.org Copolymers such as poly(octanediol adipate-co-octanediol malate) have also been synthesized using 1,8-octanediol to create polyesters with pendant hydroxyl groups for further modification. researchgate.netoup.comoup.com Similarly, copolyesters like polyethylene (B3416737) glycol octanediol sebacate (B1225510) have been successfully synthesized via direct melt polycondensation using 1,8-octanediol with sebacic acid and polyethylene glycol. rasayanjournal.co.inresearchgate.net

While direct synthesis of poly(this compound adipate) is not extensively documented in the provided search results, patent literature indicates that this compound is listed as a potential diol monomer for creating polyester (B1180765) resins, alongside other branched diols. google.com The inclusion of a non-linear diol like this compound would disrupt chain packing, leading to a more amorphous polyester with lower crystallinity and potentially enhanced flexibility and a lower melting point compared to its linear counterpart.

| Polymer System (Utilizing Octanediol Isomer) | Monomers | Synthesis Method | Key Findings/Properties | Reference |

|---|---|---|---|---|

| Poly(1,8-octanediol adipate) | 1,8-Octanediol, Adipic Acid | Enzymatic bulk condensation (CALB catalyst) | Achieved Mn ≈ 15,000 g/mol. Slower chain growth with free enzyme vs. immobilized. | acs.org |

| Poly(octanediol adipate-co-octanediol malate) | 1,8-Octanediol, Adipic Acid, L-Malic Acid | Lipase-catalyzed direct polycondensation | Pendant hydroxyl groups from malic acid units are available for post-production modifications. | researchgate.netoup.comoup.com |

| Polyethylene glycol octanediol sebacate (PEOSEB) | 1,8-Octanediol, Sebacic Acid, PEG400 | Melt polycondensation (Titanium tetra-isopropoxide catalyst) | Resulting copolyester showed low glass transition temperature, indicating chain flexibility. | rasayanjournal.co.inresearchgate.net |

Citric acid, a trifunctional bio-based monomer, can be reacted with diols to form crosslinked, elastomeric polyesters that are biodegradable and biocompatible. The resulting materials, known as poly(diol citrate)s, have garnered significant interest for tissue engineering applications. psu.edu